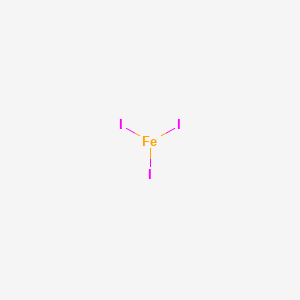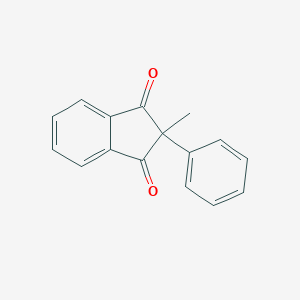
1,3-Indandione, 2-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-methyl-2-phenyl-, also known as phenindione, is a synthetic organic compound that belongs to the class of vitamin K antagonists. It is widely used as an anticoagulant in the treatment and prevention of thromboembolic disorders. Phenindione is a potent inhibitor of the vitamin K-dependent coagulation factors II, VII, IX, and X, which are essential for the formation of thrombin and blood clotting.
Mécanisme D'action
Phenindione exerts its anticoagulant effect by inhibiting the vitamin K-dependent carboxylation of coagulation factors II, VII, IX, and X. This results in the production of dysfunctional coagulation factors that are unable to form blood clots. The onset of action of 1,3-Indandione, 2-methyl-2-phenyl- is slower compared to other anticoagulants, such as heparin, and it takes several days to achieve a therapeutic effect.
Effets Biochimiques Et Physiologiques
Phenindione has been shown to have several biochemical and physiological effects. It can cause a decrease in the levels of vitamin K-dependent coagulation factors, which can lead to bleeding and bruising. Phenindione can also cause liver damage and jaundice, which is a yellowing of the skin and eyes. Additionally, 1,3-Indandione, 2-methyl-2-phenyl- can cause skin rashes and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Phenindione is a widely used anticoagulant in laboratory experiments due to its potency and effectiveness. Its slow onset of action allows for a more stable and consistent anticoagulant effect, which is important in experiments that require precise control of blood clotting. However, 1,3-Indandione, 2-methyl-2-phenyl- has several limitations in laboratory experiments, including its potential to cause bleeding and bruising, as well as its potential to interfere with other laboratory assays.
Orientations Futures
There are several future directions for the study of 1,3-Indandione, 2-methyl-2-phenyl-. One area of research is the development of new formulations and delivery methods for 1,3-Indandione, 2-methyl-2-phenyl-, which could improve its efficacy and reduce its side effects. Another area of research is the study of 1,3-Indandione, 2-methyl-2-phenyl- in combination with other anticoagulants, which could lead to a synergistic effect and improved outcomes in the treatment of thromboembolic disorders. Finally, the study of 1,3-Indandione, 2-methyl-2-phenyl- in different patient populations, such as those with liver disease or renal impairment, could provide important insights into its safety and efficacy in these populations.
Méthodes De Synthèse
Phenindione can be synthesized by the condensation of 2-acetylcyclohexanone with aniline in the presence of sulfuric acid and subsequent cyclization with phosphorus oxychloride. The yield of the synthesis process is around 60-70%.
Applications De Recherche Scientifique
Phenindione has been extensively studied for its anticoagulant properties and its potential use in the treatment of thromboembolic disorders. Several studies have shown that 1,3-Indandione, 2-methyl-2-phenyl- is as effective as other vitamin K antagonists, such as warfarin, in the prevention of thromboembolic events. Phenindione has also been used in combination with other anticoagulants, such as heparin, to achieve a synergistic effect.
Propriétés
Numéro CAS |
2136-69-8 |
|---|---|
Nom du produit |
1,3-Indandione, 2-methyl-2-phenyl- |
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-methyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(16)18/h2-10H,1H3 |
Clé InChI |
GFZAUOLOWQXZAL-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canonique |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Autres numéros CAS |
2136-69-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



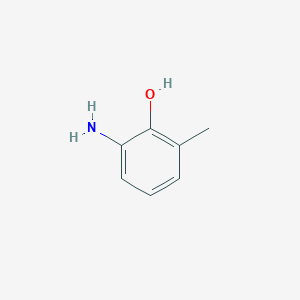
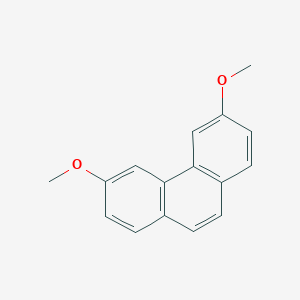
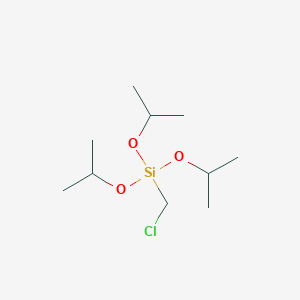
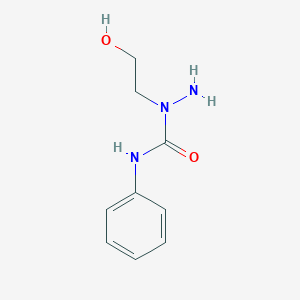
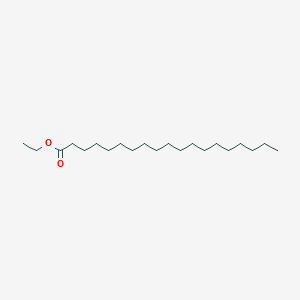
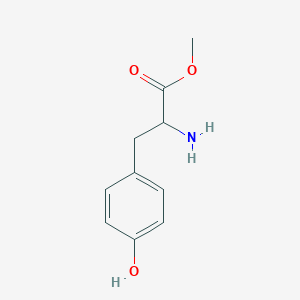
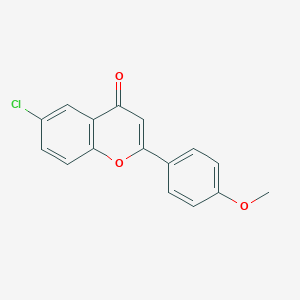
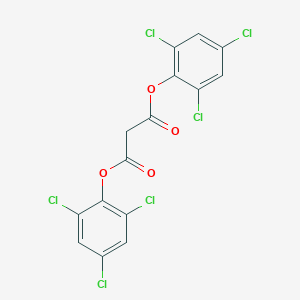
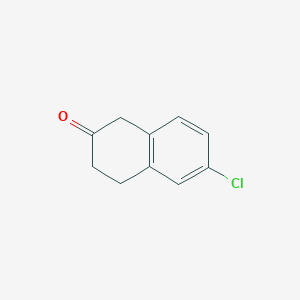
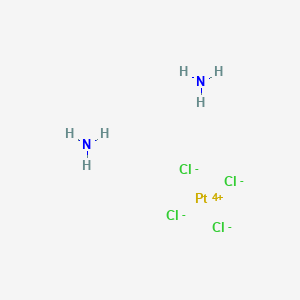
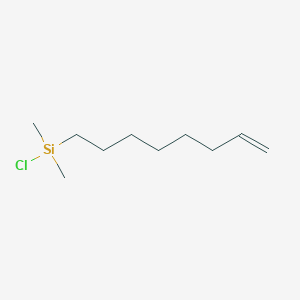
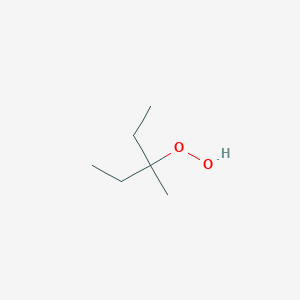
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
